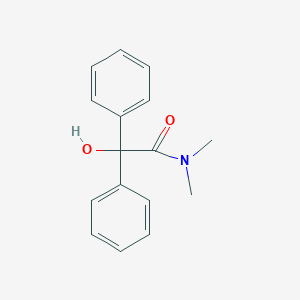

N,N-Dimethyl benzilamide

Description

Significance of Amide Functional Groups in Chemical Synthesis

Amide functional groups are of paramount importance in organic chemistry, serving as fundamental building blocks in a vast array of synthetic and biological molecules. organicchemexplained.comfiveable.mesolubilityofthings.com Characterized by a carbonyl group bonded to a nitrogen atom, amides are notably stable compared to other carbonyl derivatives like esters. organicchemexplained.com This stability is a key factor in their widespread presence in pharmaceuticals, polymers, and other industrial chemicals. organicchemexplained.comdiplomatacomercial.com The peptide bond, which links amino acids to form proteins, is a quintessential example of an amide linkage, underscoring their critical role in biochemistry. organicchemexplained.comsolubilityofthings.com

The chemical reactivity of amides, while generally lower than that of other acid derivatives, allows for a range of transformations, including hydrolysis under acidic or basic conditions to yield carboxylic acids and amines. diplomatacomercial.com This controlled reactivity makes them valuable as intermediates in multi-step syntheses. solubilityofthings.com Furthermore, the presence of the nitrogen atom and the carbonyl group imparts polarity to the amide functional group, enabling hydrogen bonding in primary and secondary amides, which influences their physical properties such as boiling points and solubility. diplomatacomercial.comspectroscopyonline.com

Structural Context of N,N-Dimethylbenzilamide within Benzamides and Hydroxyamides

N,N-Dimethylbenzilamide is a tertiary amide, meaning the nitrogen atom is bonded to the carbonyl carbon and two additional carbon atoms (in this case, two methyl groups). spectroscopyonline.com It belongs to the larger class of benzamides, which are derivatives of benzoic acid where the hydroxyl group is replaced by an amine or a substituted amine.

Structurally, N,N-Dimethylbenzilamide is distinct from primary and secondary benzamides, which have one or two hydrogen atoms, respectively, attached to the nitrogen. This substitution pattern precludes the possibility of hydrogen bond donation from the amide nitrogen, a feature that significantly impacts its physical and chemical properties.

When compared to hydroxyamides, which contain a hydroxyl group in their structure, N,N-Dimethylbenzilamide lacks this functionality. Hydroxyamides introduce another reactive site and the potential for intramolecular hydrogen bonding, which can influence their conformation and reactivity in ways not observed for N,N-Dimethylbenzilamide. The structural development of various benzamide (B126) derivatives, such as N-(4-phenoxyphenyl)benzamide, highlights how modifications to the basic benzamide scaffold can lead to compounds with specific biological activities. nih.gov

Overview of Research Trajectories for Complex Organic Compounds

The synthesis of complex organic molecules is a dynamic field in chemistry, constantly evolving with the development of new methodologies and strategies. rroij.com A primary goal is to create novel molecules with desired properties, often for applications in medicine, materials science, and agriculture. rroij.commdpi.com

Current research in organic synthesis emphasizes the development of efficient and sustainable methods. rroij.com This includes the use of catalysis, such as transition metal catalysis and organocatalysis, to achieve high selectivity and atom economy. rroij.compolytechnique.edu The exploration of non-traditional energy sources like light (photochemistry) and electricity (electrochemistry) to drive chemical reactions is also a significant area of investigation. orgsynlab.com

Furthermore, there is a growing focus on C-H functionalization, which allows for the direct conversion of ubiquitous carbon-hydrogen bonds into more complex functionalities, streamlining synthetic routes. polytechnique.edu The design and synthesis of molecules with specific biological functions, often guided by computational modeling, is another key research trajectory. mdpi.comorgsynlab.com The synthesis and analysis of complex organic compounds, including those with imine functionalities, contribute to a deeper understanding of the principles that underpin modern chemical and pharmaceutical research. slc.edu

Chemical and Physical Properties of N,N-Dimethylbenzilamide

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | nist.govnist.gov |

| Molecular Weight | 149.19 g/mol | fishersci.ca |

| CAS Number | 611-74-5 | nist.govfishersci.ca |

| Appearance | Off-white solid | fishersci.com |

| Melting Point | 41 - 45 °C | fishersci.com |

| Synonyms | Dimethylbenzamide, N,N-Dimethylbenzamide | nist.govnist.govfishersci.ca |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N,N-dimethyl-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-17(2)15(18)16(19,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJDULVEUDZVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Dimethyl Benzilamide

Classical Amidation Routes for Benzilamide Formation

The most conventional methods for synthesizing N,N-Dimethyl benzilamide involve the formation of an amide bond between benzilic acid and dimethylamine (B145610). These routes typically require the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Carboxylic Acid Activation and Amine Coupling Strategies

Two primary strategies exist for the classical amidation of benzilic acid. The first involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. This is commonly achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benziloyl chloride is highly electrophilic and reacts readily with dimethylamine to form the desired amide. This method, a variation of the Schotten-Baumann reaction, is effective but can be limited by the stability of the acid chloride and the potential for side reactions. diva-portal.orgpearson.com The synthesis of related derivatives of benzilic acid has involved the use of thionyl chloride to replace the hydroxyl group with a chlorine atom, demonstrating the feasibility of this type of reagent with the benzilic acid scaffold. google.comgoogle.com

The second major strategy involves the use of coupling reagents that activate the carboxylic acid in situ. These reagents are standard in peptide synthesis and are well-suited for forming amide bonds under milder conditions. unimi.it Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. diva-portal.org More advanced coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can also be employed, often in the presence of a non-nucleophilic base, to achieve high yields and minimize side products. organic-chemistry.org The use of silicon-based reagents has also emerged as a method for mediating the direct condensation between carboxylic acids and amines. unimi.itresearchgate.net

Investigation of Yield Optimization in Established Protocols

The optimization of yield for the synthesis of N,N-Dimethyl benzilamide via classical routes is crucial for its practical application. Key parameters that can be systematically varied include the choice of coupling agent, solvent polarity, reaction temperature, and stoichiometry of reagents. While specific optimization studies for N,N-Dimethyl benzilamide are not prevalent in the literature, principles from general amide synthesis can be applied. beilstein-journals.orgmdpi.com

A systematic approach, such as response surface methodology or iterative experimental design, would be employed to find the optimal conditions. mdpi.comtudelft.nl The following table illustrates a hypothetical study to optimize the yield of N,N-Dimethyl benzilamide from benzilic acid and dimethylamine using a coupling agent.

| Entry | Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | DCC | Dichloromethane | 25 | 12 | 75 |

| 2 | HBTU / DIPEA | Dimethylformamide | 25 | 4 | 92 |

| 3 | CDI | Tetrahydrofuran | 50 | 6 | 85 |

| 4 | SOCl₂ then (CH₃)₂NH | Toluene | 0 to 25 | 3 | 88 |

| 5 | HBTU / DIPEA | Acetonitrile | 40 | 4 | 89 |

This table is illustrative and based on general principles of amidation reactions. DCC = Dicyclohexylcarbodiimide (B1669883), HBTU = Hexafluorophosphate Benzotriazole Tetramethyl Uronium, CDI = Carbonyldiimidazole, DIPEA = Diisopropylethylamine.

Transition Metal-Catalyzed Syntheses

While classical methods are robust, modern synthetic chemistry increasingly relies on transition metal catalysis for efficiency and scope. However, the application of these methods to the direct synthesis of N,N-Dimethyl benzilamide from benzilic acid is not yet well-established.

Exploration of Copper-Catalyzed Amidation Protocols

Copper-catalyzed reactions have become prominent in C-N bond formation. nih.gov The majority of these protocols, however, focus on the amidation of C-H bonds, such as at allylic or benzylic positions, rather than the direct coupling of a carboxylic acid and an amine. organic-chemistry.orgacs.orgnih.gov These reactions typically proceed through mechanisms involving metal-nitrene intermediates or oxidative addition and are not directly applicable to the amidation of benzilic acid. nih.gov The direct copper-catalyzed amidation of a sterically hindered α-hydroxy acid like benzilic acid remains a challenging and largely unexplored area. Further research would be required to develop a suitable copper catalyst system capable of overcoming the steric hindrance and potential catalyst inhibition by the hydroxyl group. organic-chemistry.org

Development of Novel Catalytic Systems for Benzilamide Formation

Beyond copper, other transition metals have been explored for direct amidation reactions that could potentially be applied to N,N-Dimethyl benzilamide synthesis. Group (IV) metals like titanium, zirconium, and hafnium have been developed as catalysts for the direct condensation of carboxylic acids and amines, notable for producing only water as a byproduct. diva-portal.org Catalytic systems based on rhodium and iridium, using dioxazolones as a source for the amide nitrogen, have also been developed for C-H amination, representing an alternative strategy for C-N bond formation. snnu.edu.cn Furthermore, electrochemical methods using nickel catalysts have shown success in C-N coupling reactions under mild conditions, offering a sustainable alternative to traditional methods. semanticscholar.org The application of these novel systems to a sterically demanding and functionalized substrate like benzilic acid would be a test of their scope and utility.

Alternative Synthetic Pathways

An intriguing and direct alternative to classical amidation is the benzilic ester rearrangement , which can be adapted to produce amides. The classical benzilic acid rearrangement involves the 1,2-rearrangement of a 1,2-diketone (like benzil) using a hydroxide (B78521) base to form an α-hydroxy carboxylic acid. wikipedia.org A variation of this reaction uses an alkoxide or, pertinently, an amide anion in place of the hydroxide. wikipedia.org

In this pathway, the 1,2-diketone benzil (B1666583) would be treated with a strong, non-nucleophilic base to generate a dimethylamide anion from dimethylamine, or by using a pre-formed reagent like lithium dimethylamide. The amide anion then acts as the nucleophile, attacking one of the carbonyl carbons of benzil. This is followed by the characteristic 1,2-migration of a phenyl group, leading directly to the formation of the N,N-Dimethyl benzilamide salt, which upon aqueous workup yields the final α-hydroxy amide product. wikipedia.org This method bypasses the need for carboxylic acid activation and represents an elegant and atom-economical route to the target compound. researchgate.net

Adaptation of Mitsunobu-Type Reactions for N,N-Dialkylbenzamides

The Mitsunobu reaction is a well-established method in organic synthesis that typically facilitates the conversion of primary and secondary alcohols to esters, ethers, and other functional groups through a redox-dehydration process. missouri.edunih.govslideshare.net The reaction is renowned for proceeding with a clean inversion of stereochemistry at the alcohol carbon. missouri.eduorganic-chemistry.org It involves a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), which activate the alcohol for nucleophilic substitution. nih.govorganic-chemistry.org

While traditionally used for C-O bond formation, the scope of the Mitsunobu reaction has been expanded. A significant adaptation has been its use for the direct synthesis of N,N-dialkylbenzamides from benzoic acids and dialkylamines. nih.govnih.gov This represents a non-classical application of the reaction, as it directly forms a C-N bond to create the amide functionality. nih.gov

The general procedure for this transformation involves dissolving the corresponding benzoic acid, triphenylphosphine, and a dialkylamine (such as diethylamine) in a suitable solvent like toluene. nih.gov After a brief stirring period, an azodicarboxylate (e.g., DIAD) is added, and the reaction is heated. nih.gov This methodology has proven effective for a variety of substituted benzoic acids, accommodating both electron-donating and electron-withdrawing groups in ortho, meta, and para positions. nih.govnih.gov It is believed that this synthetic transformation proceeds through a non-classical mechanism that involves an acyloxyphosphonium ion intermediate. nih.gov

This approach is particularly valuable for synthesizing amides that may be difficult to produce using traditional methods, such as those involving the conversion of carboxylic acids to acyl chlorides, which can be harsh and incompatible with sensitive functional groups. The direct coupling of the carboxylic acid and amine under Mitsunobu conditions provides a milder alternative.

Table 1: Synthesis of N,N-Diethylbenzamides using the Mitsunobu Reaction nih.gov This table showcases the versatility of the adapted Mitsunobu reaction for synthesizing various substituted N,N-diethylbenzamides, a close analogue to N,N-dimethyl benzilamide.

| Entry | Benzoic Acid Derivative | Product | Yield (%) |

| 1 | Benzoic acid | N,N-Diethylbenzamide | 82 |

| 2 | 4-Methoxybenzoic acid | N,N-Diethyl-4-methoxybenzamide | 85 |

| 3 | 4-Nitrobenzoic acid | N,N-Diethyl-4-nitrobenzamide | 89 |

| 4 | 4-Chlorobenzoic acid | 4-Chloro-N,N-diethylbenzamide | 86 |

| 5 | 3-Methoxybenzoic acid | N,N-Diethyl-3-methoxybenzamide | 81 |

| 6 | 2-Chlorobenzoic acid | 2-Chloro-N,N-diethylbenzamide | 75 |

| 7 | 2-Iodobenzoic acid | N,N-Diethyl-2-iodobenzamide | 78 |

Data sourced from a study on the synthesis of N,N-diethylbenzamides. nih.gov Products were reported to be >95% pure by ¹H and ¹³C NMR.

Considerations for Derivatization-Based Synthesis of Benzilamide Structures

Derivatization is a core strategy in organic synthesis where a functional group is converted into a different one—a derivative—to facilitate a subsequent reaction. mdpi.com In the context of synthesizing benzilamide structures, this typically involves the "activation" of the carboxylic acid group of benzilic acid to make it more susceptible to nucleophilic attack by an amine.

A primary method of activation is the conversion of the carboxylic acid into a more reactive acyl derivative. For instance, treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to an acyl chloride. This highly electrophilic acyl chloride can then readily react with dimethylamine to form the corresponding N,N-dimethyl benzilamide.

Another common derivatization strategy employs coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in peptide synthesis, can activate carboxylic acids. nih.gov These reagents react with the carboxyl group to form a highly reactive intermediate that is then displaced by the amine, yielding the amide under mild conditions. nih.gov

Furthermore, derivatization of the amine's precursor can also be a viable synthetic route. For example, a patented method for preparing a related compound, ortho-amino-N,N-dimethylbenzamide, utilizes isatoic anhydride (B1165640) as a starting material. google.comgoogle.com In this case, the cyclic anhydride acts as an activated and protected form of an ortho-aminobenzoic acid derivative. It reacts directly with a dimethylamine source, followed by the loss of carbon dioxide, to yield the final amide. google.com This approach highlights how a carefully chosen starting material, which is itself a derivative, can streamline the synthesis.

Table 2: Synthesis of ortho-Amino-N,N-dimethylbenzamide from Isatoic Anhydride google.comgoogle.com This table illustrates how reaction conditions can be varied in a derivatization-based approach using isatoic anhydride and a dimethylamine source.

| Dimethylamine Source | Solvent | Temperature | Yield (%) | Purity (%) |

| Dimethylamine gas (99.9%) | Methanol (B129727) | Below -10°C | 96.8 | 98.8 |

| Dimethylamine aqueous solution (40%) | Ethylene dichloride | Below 10°C | 85.0 | 94.0 |

| Dimethylamine aqueous solution (40%) | Acetonitrile | Below 10°C | - | 96.5 |

| Dimethylamino formic acid (99%) | N,N-Dimethylformamide | Below 10°C | - | - |

| Dimethylamino formic acid (99%) | Ethyl acetate | Below 10°C | - | 99.0 |

| Dimethylamino formic acid (99%) | Toluene | Below 10°C | - | 93.6 |

Data adapted from patents describing the synthesis of an N,N-dimethylbenzamide derivative. google.comgoogle.com

Mechanochemical Approaches in N,N-Dimethyl Benzilamide Synthesis

Mechanochemistry refers to chemical transformations initiated or sustained by mechanical energy, such as grinding, milling, or shearing, often in the absence of a solvent. nih.govbeilstein-journals.org This technique is a cornerstone of green chemistry, as it can significantly reduce or eliminate the use of hazardous solvents, leading to less waste and often requiring less energy. beilstein-journals.org Ball milling is a common technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy agitation. nih.gov

The synthesis of amides is a well-documented application of mechanochemistry. nih.gov Various amide-forming reactions, including the coupling of carboxylic acids and amines, have been successfully carried out using this solvent-free method. For instance, cross-dehydrogenative coupling reactions between aldehydes and amines have been achieved under ball-milling conditions. nih.gov

While specific literature detailing the mechanochemical synthesis of N,N-dimethyl benzilamide is not prevalent, the principles and successes in related amide syntheses strongly suggest its feasibility. The synthesis would likely involve milling benzilic acid with a dimethylamine source, possibly with a catalyst or a grinding auxiliary. The mechanical forces generated during milling can increase the surface area of the solid reactants, facilitate intimate mixing at the molecular level, and provide the activation energy needed to drive the reaction forward without the need for bulk solvent.

Mechanochemical methods have been shown to be effective for various C-N bond-forming reactions, including the synthesis of heterocyclic compounds like benzimidazoles and multicomponent reactions like the Strecker synthesis of α-aminonitriles. nih.govbeilstein-journals.org The successful application of mechanochemistry to a wide array of amidation and condensation reactions indicates its potential as a clean, efficient, and scalable alternative for the production of N,N-dimethyl benzilamide. murraystate.edursc.org

Reaction Mechanisms and Reactivity of N,n Dimethyl Benzilamide

Studies on Reduction Mechanisms

The reduction of the amide group in N,N-Dimethylbenzamide can be achieved through several pathways, fundamentally involving the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂).

The most definitive method for the complete reduction of N,N-Dimethylbenzamide to its corresponding amine is through the use of a powerful hydride-donating agent, such as Lithium Aluminium Hydride (LiAlH₄). Amides are less reactive than esters, and therefore strong reducing agents are required for this transformation. The reaction proceeds via a multi-step mechanism, which is distinct from the reduction of other carbonyl compounds like ketones or esters that yield alcohols.

The mechanism involves two key stages:

Nucleophilic Attack and Iminium Ion Formation: A hydride ion (H⁻) from LiAlH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate. Subsequently, this intermediate collapses, and the oxygen atom is eliminated as a metal alkoxide leaving group. This step is unique to amides and results in the formation of a highly reactive iminium ion intermediate.

Second Hydride Addition: The iminium ion, which contains a carbon-nitrogen double bond (C=N⁺), is then rapidly attacked by a second hydride ion from LiAlH₄. This second nucleophilic addition neutralizes the positive charge on the nitrogen atom and completes the reduction of the original carbonyl carbon to a methylene group.

The final product of the LiAlH₄ reduction of N,N-Dimethylbenzamide is N,N-Dimethylbenzylamine. An aqueous workup step is required at the end of the reaction to neutralize the reactive metal complexes and isolate the amine product.

Table 1: Hydride Reduction of N,N-Dimethylbenzamide

| Reagent | Solvent | Intermediate | Final Product |

|---|

Base-catalyzed hydrosilylation offers an alternative pathway for the reduction of amides, often providing higher chemoselectivity. While some methods achieve partial reduction to aldehydes, conditions for full reduction can also be devised. The mechanism typically involves the activation of a silane (B1218182) (a silicon-hydride compound) by a base, which then delivers the hydride to the amide carbonyl.

A proposed mechanism using a base like potassium tert-butoxide (KOtBu) involves the formation of a hypervalent silicon intermediate. The base activates the Si-H bond of the hydrosilane, increasing the hydridic character of the hydrogen. This activated silane then coordinates to the carbonyl oxygen of the amide, facilitating the transfer of the hydride to the carbonyl carbon. The resulting silylated hemiaminal intermediate can then undergo further reaction steps to yield the final product. Depending on the reaction conditions and the silane used, the reaction can be stopped at the aldehyde stage or proceed to the fully reduced amine. Research into chemoselective base-catalyzed hydrosilylation has demonstrated the reduction of tertiary amides to aldehydes.

Table 2: Base-Catalyzed Hydrosilylation of Tertiary Amides

| Catalyst | Hydrosilane | Substrate | Product Type |

|---|

Oxidation and Derivatization Reactions

Beyond reduction, N,N-Dimethylbenzamide can undergo oxidation and react with various species to form new carbon-carbon or carbon-heteroatom bonds.

The anodic oxidation of N,N-Dimethylbenzamide, often referred to as a Shono-type oxidation, is an electrochemical method for C-H activation. This reaction selectively functionalizes the carbon atom alpha to the nitrogen atom. The mechanism involves the removal of an electron from the nitrogen atom of the amide, followed by deprotonation of an adjacent C-H bond by a base (such as the solvent). This process generates a highly reactive N-acyliminium ion intermediate.

This electrophilic N-acyliminium ion can then be trapped by a variety of nucleophiles present in the reaction medium. For instance, if the electrolysis is carried out in methanol (B129727), the methanol acts as a nucleophile, attacking the iminium ion to yield an α-methoxy amide. This reaction provides a powerful route for the synthesis of functionalized amides.

Table 3: Anodic Oxidation of N,N-Dimethylbenzamide

| Method | Solvent/Nucleophile | Intermediate | Typical Product |

|---|

N,N-Dimethylbenzamide reacts with specific organometallic reagents, leading to the formation of ketones. A notable example is its reaction with phenyl-lanthanide iodide complexes (PhLnI), where Ln can be Europium (Eu), Samarium (Sm), or Ytterbium (Yb). sigmaaldrich.comchemicalbook.com In this transformation, the organometallic reagent acts as a source of a phenyl nucleophile (Ph⁻). sigmaaldrich.comchemicalbook.com

The reaction proceeds through a nucleophilic acyl substitution mechanism. The phenyl group from the PhLnI complex attacks the electrophilic carbonyl carbon of the N,N-Dimethylbenzamide. This forms a tetrahedral intermediate. The intermediate then collapses, and the dimethylamino group (-N(CH₃)₂) is eliminated as a leaving group. The final product of this reaction is benzophenone, which is formed in good yields. sigmaaldrich.comchemicalbook.com

While amides are generally less reactive towards common organometallic reagents like Grignards compared to esters or acid chlorides, stronger organolithium reagents can add to the carbonyl group. However, the reaction with PhLnI complexes provides a specific and efficient route to ketone synthesis from a tertiary amide. sigmaaldrich.comchemicalbook.com

Table 4: Reaction of N,N-Dimethylbenzamide with Organometallic Reagents

| Organometallic Reagent | Product | Reaction Type |

|---|---|---|

| PhLnI (Ln = Eu, Sm, Yb) | Benzophenone | Nucleophilic Acyl Substitution |

| Organolithium Reagents (RLi) | Ketone (after hydrolysis) | Nucleophilic Addition |

Substituent Effects on Reaction Kinetics and Selectivity

The kinetics and selectivity of the reactions involving N,N-Dimethylbenzamide are significantly influenced by the presence of substituents on the aromatic benzene (B151609) ring. The electronic properties of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—modulate the reactivity of the amide functional group.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the benzene ring and, through inductive and resonance effects, increase the electrophilicity of the carbonyl carbon. This enhancement of the partial positive charge on the carbonyl carbon generally leads to an increase in the rate of nucleophilic attack. Therefore, reactions such as hydride reduction, hydrosilylation, and addition of organometallic reagents are expected to proceed faster with EWGs present on the ring.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups donate electron density to the aromatic ring. This effect is transmitted to the carbonyl group, reducing its electrophilicity. As a result, the rate of nucleophilic attack on the carbonyl carbon is generally slower. In the case of anodic oxidation, EDGs can facilitate the initial electron removal from the molecule, potentially lowering the required oxidation potential.

These substituent effects allow for the fine-tuning of the reactivity of N,N-Dimethylbenzamide and its derivatives, influencing both the speed of the reaction and, in some cases, the selectivity between different possible reaction pathways.

Mechanistic Insights from Related N,N-Dialkylbenzamides

While detailed mechanistic studies focusing exclusively on N,N-Dimethyl benzilamide are limited in publicly accessible literature, a comprehensive understanding of its reactivity can be constructed by examining the well-documented reaction mechanisms of structurally analogous N,N-dialkylbenzamides, such as N,N-dimethylbenzamide. The reactivity of these compounds is primarily dictated by the interplay between the carbonyl group, the nitrogen lone pair, and the aromatic ring.

The tertiary amide functional group is characterized by significant resonance stabilization. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a resonance hybrid. This delocalization has two profound effects on the molecule's reactivity: it reduces the electrophilicity of the carbonyl carbon compared to ketones or esters, and it imparts a partial double-bond character to the carbon-nitrogen bond, which restricts rotation and influences the molecule's conformational behavior.

Reactivity at the Carbonyl Group

The resonance stabilization in N,N-dialkylbenzamides renders them less susceptible to nucleophilic attack than other carbonyl derivatives. However, they still undergo several characteristic reactions.

Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions, though typically requiring more forcing conditions than esters. The mechanism of alkaline hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. The departure of the hydroxide is thermodynamically favored over the expulsion of the more basic dialkylamide anion. Therefore, the collapse of this intermediate to products is the rate-limiting step and often requires elevated temperatures researchgate.net.

Reduction: N,N-dialkylbenzamides can be reduced to tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the initial addition of a hydride ion to the carbonyl carbon. The resulting tetrahedral intermediate is coordinated to an aluminum species. In a key step, the lone pair on the nitrogen atom facilitates the expulsion of the oxygen atom (as an aluminate salt), forming a transient iminium ion, which is then rapidly reduced by another equivalent of hydride to yield the final tertiary amine product stackexchange.com.

Interactive Table 1: Comparison of Carbonyl Reactivity in Benzoyl Derivatives

| Compound | Functional Group | Relative Rate of Hydrolysis (approx.) |

| Benzoyl Chloride | Acid Chloride | 1,000,000,000 |

| Benzoic Anhydride (B1165640) | Acid Anhydride | 10,000,000 |

| Methyl Benzoate | Ester | 100 |

| N,N-Dimethylbenzamide | Tertiary Amide | 1 |

This table illustrates the general trend in reactivity towards nucleophilic acyl substitution, highlighting the low relative reactivity of tertiary amides like N,N-dimethylbenzamide.

Reactivity of the Aromatic Ring: Directed ortho-Metalation (DoM)

Perhaps the most synthetically significant reaction mechanism involving N,N-dialkylbenzamides is Directed ortho-Metalation (DoM). The N,N-dialkylcarboxamido group is a powerful directed metalation group (DMG) organic-chemistry.orgwikipedia.org.

The mechanism proceeds through the coordination of a strong organolithium base, such as n-butyllithium or sec-butyllithium, to the Lewis basic carbonyl oxygen of the amide wikipedia.orgbaranlab.org. This initial complexation brings the base into close proximity to a proton on the ortho position of the aromatic ring. This "complex-induced proximity effect" (CIPE) dramatically increases the kinetic acidity of the ortho-proton, allowing for its selective abstraction by the alkyllithium base baranlab.org. The result is the formation of a stable ortho-lithiated aryl species wikipedia.org.

This aryllithium intermediate is a potent nucleophile and can react with a wide array of electrophiles to introduce a functional group exclusively at the ortho position, a feat that is difficult to achieve through classical electrophilic aromatic substitution wikipedia.org. Studies on the mechanism of DoM with N,N-dialkyl-2-biphenyl carboxamides have shown that the initial lithiation involves an amide-base complexation and that the resulting lithiated intermediate reacts rapidly with an electrophile if present nih.gov.

Interactive Table 2: Examples of Electrophiles Used in DoM of N,N-Dialkylbenzamides

| Electrophile | Reagent Example | Resulting ortho-Substituent |

| Iodine | I₂ | -I |

| Carbon Dioxide | CO₂ (then H₃O⁺) | -COOH |

| Aldehydes/Ketones | R₂C=O | -C(OH)R₂ |

| Disulfides | RSSR | -SR |

| Silyl Halides | R₃SiCl | -SiR₃ |

| Alkyl Halides | R-X | -R |

This table showcases the versatility of the ortho-lithiated intermediate formed from N,N-dialkylbenzamides in reacting with various electrophiles to create substituted aromatic compounds.

This powerful mechanistic pathway underscores how the amide group, while deactivating the carbonyl to some extent, simultaneously activates the aromatic ring for highly regioselective functionalization. These fundamental principles of reactivity, thoroughly established for simpler N,N-dialkylbenzamides, provide a robust framework for predicting and understanding the chemical behavior of the more complex N,N-Dimethyl benzilamide.

Advanced Spectroscopic and Structural Characterization of N,n Dimethyl Benzilamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the structural elucidation of organic molecules in the solution state. Through the examination of the magnetic characteristics of atomic nuclei, NMR furnishes intricate details concerning the chemical milieu, atomic connectivity, and conformational arrangement of atoms within a molecule.

Detailed Proton (¹H) NMR Spectral Assignments and Conformational Analysis

The ¹H NMR spectrum of N,N-Dimethyl benzilamide presents a series of distinct signals that correspond to the various proton environments within the molecule. The aromatic protons, situated on the two phenyl rings, typically manifest as complex multiplets in the downfield region of the spectrum.

Of particular diagnostic importance are the protons of the two N-methyl groups. Owing to the restricted rotation about the amide C-N bond, a consequence of its partial double bond character, these two methyl groups can become chemically non-equivalent. This non-equivalence leads to the appearance of two separate singlets in the ¹H NMR spectrum, a clear indicator of a substantial energy barrier to rotation. The observation of two distinct signals for these methyl protons provides strong evidence for this conformational restriction.

Further insight into the conformational dynamics can be gained through variable temperature NMR studies. As the temperature is increased, the rate of rotation around the amide bond accelerates. This increased rotational speed can cause the two separate N-methyl singlets to broaden and eventually coalesce into a single, time-averaged signal. The temperature at which this coalescence occurs is a critical parameter that can be utilized to calculate the free energy of activation (ΔG‡) for this rotational barrier, offering a quantitative measure of the molecule's conformational flexibility.

Table 1: Representative ¹H NMR Spectral Data for an N,N-Dimethylaryl Amide

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.38 | s |

| N-Methyl Proton 1 | 3.10 | s |

| N-Methyl Proton 2 | 2.96 | s |

Note: Data for N,N-dimethylbenzamide in CDCl₃. The aromatic protons appear as a singlet in this specific spectrum, though multiplets are common. rsc.org

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Structural Elucidation

Complementing the information derived from ¹H NMR, the ¹³C NMR spectrum provides a detailed map of the carbon framework of N,N-Dimethyl benzilamide. The carbonyl carbon of the amide functional group is readily identified by its characteristic signal in the downfield region of the spectrum, typically appearing around 171.76 ppm. rsc.org The benzilic carbonyl carbon is expected to resonate at an even lower field.

The aromatic carbons of the two phenyl rings produce a cluster of signals within the range of approximately 127 to 136 ppm. rsc.org Distinctions can be made between the quaternary (ipso) carbons and the protonated carbons within this region.

Mirroring the behavior of their attached protons, the two N-methyl carbons can also exhibit chemical non-equivalence due to the restricted rotation around the amide bond. This results in two distinct signals in the ¹³C NMR spectrum, typically observed in the upfield region of the spectrum. The presence of two signals for these N-methyl carbons serves as further confirmation of the rigid nature of the amide bond on the NMR timescale.

Table 2: Representative ¹³C NMR Spectral Data for an N,N-Dimethylaryl Amide

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl Carbon | 171.76 |

| Aromatic Carbons | 136.34, 129.61, 128.54, 128.43, 127.11, 126.98 |

| N-Methyl Carbons | (not specified in source) |

Note: Data for N,N-dimethylbenzamide in CDCl₃. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unequivocally assign the intricate NMR spectra and to definitively map the structural connectivity of N,N-Dimethyl benzilamide, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is designed to reveal correlations between protons that are scalar-coupled. sdsu.edu In the context of N,N-Dimethyl benzilamide, this technique is particularly valuable for delineating the coupling networks within the aromatic spin systems, thereby establishing the connectivity between adjacent protons on the phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish direct, one-bond correlations between protons and the carbons to which they are attached. libretexts.orgcolumbia.edulibretexts.org For N,N-Dimethyl benzilamide, an HMQC or HSQC spectrum would display cross-peaks linking the aromatic proton signals to their corresponding aromatic carbon signals, and similarly, connecting the N-methyl proton singlets to their respective N-methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range correlations between protons and carbons, typically spanning two or three bonds. libretexts.orgcolumbia.edulibretexts.org This technique is instrumental in assembling the complete molecular framework. For N,N-Dimethyl benzilamide, one would expect to observe HMBC correlations between the N-methyl protons and the amide carbonyl carbon, as well as between the aromatic protons and the carbonyl carbons. These long-range correlations furnish definitive proof of the connectivity between the various functional groups within the molecule.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopic Signatures

The FT-IR spectrum of N,N-Dimethyl benzilamide is distinguished by several key absorption bands that serve as signatures for its constituent functional groups. The most prominent of these are the stretching vibrations of the two carbonyl groups. The benzilic ketone C=O stretch is anticipated to appear at a higher frequency, while the amide C=O stretch (often referred to as the Amide I band) is observed at a lower frequency.

The spectrum also features characteristic C-H stretching vibrations. Those associated with the aromatic rings are found at wavenumbers above 3000 cm⁻¹, while the C-H stretches of the methyl groups appear just below 3000 cm⁻¹. The C-N stretching vibration of the amide group is typically located in the region of 1250 to 1020 cm⁻¹ for aliphatic amines. docbrown.info Additionally, the aromatic C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ range.

Table 3: General FT-IR Vibrational Frequencies for Related Amides

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| Amide C=O Stretch | ~1616 - 1702 |

| Aromatic C=C Stretch | ~1575 - 1599 |

| C-N Stretch | ~1413 - 1444 |

Note: Ranges compiled from data for various N-substituted benzamides. rsc.org

Raman Spectroscopic Analysis of Molecular Vibrations

Raman spectroscopy offers a complementary perspective to FT-IR spectroscopy. While FT-IR is predicated on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. cardiff.ac.uk As a result, vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa.

In the Raman spectrum of N,N-Dimethyl benzilamide, the symmetric stretching vibrations of non-polar bonds often exhibit greater intensity. The aromatic ring breathing modes, which entail the symmetric expansion and contraction of the phenyl rings, typically yield strong signals in the Raman spectrum. The C=O stretching vibrations are also observable in the Raman spectrum, though their relative intensities may differ from those seen in the FT-IR spectrum. The symmetric C-N stretching vibration of the dimethylamino group can also be identified. The synergistic use of both FT-IR and Raman data provides a more holistic understanding of the vibrational landscape of N,N-Dimethyl benzilamide, contributing to a comprehensive structural characterization.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for confirming the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns.

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a soft ionization technique that allows for the analysis of relatively large and thermally labile molecules. In this method, the analyte is first ionized, typically by protonation to form the [M+H]⁺ ion, and then this precursor ion is subjected to collision-induced dissociation (CID) to generate a series of product ions. The analysis of these product ions provides insights into the structure of the parent molecule.

For N,N-Dimethyl benzilamide, the protonated molecule would have a theoretical m/z of 256.1338, corresponding to the molecular formula C₁₆H₁₈NO₂⁺. The fragmentation of this ion would likely proceed through several key pathways, driven by the stability of the resulting fragments. A plausible fragmentation pathway for protonated N,N-Dimethyl benzilamide is outlined below:

Loss of Water: A common fragmentation pathway for molecules containing a hydroxyl group is the neutral loss of water (H₂O, 18.01 Da). This would result in a significant fragment ion at m/z 238.1232.

Cleavage of the Amide Bond: The C-N bond of the amide group can undergo cleavage. The cleavage can result in the formation of a diphenylacetyl cation with a m/z of 195.0759 or a dimethylaminocarbonyl cation with a m/z of 72.0449.

Formation of the Benzoyl Cation: Cleavage of the C-C bond adjacent to the carbonyl group could lead to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105.0335, a common fragment in molecules containing a benzoyl moiety.

Loss of the Dimethylamine (B145610) Group: The entire N,N-dimethylamino group could be lost as a neutral fragment (HN(CH₃)₂, 45.0578 Da), leading to an ion at m/z 211.0759.

A summary of the hypothetical major fragment ions of N,N-Dimethyl benzilamide in an ESI-MS/MS experiment is presented in Table 1.

Table 1: Plausible ESI-MS/MS Fragmentation Data for Protonated N,N-Dimethyl Benzilamide

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 256.1338 | 238.1232 | H₂O | [C₁₆H₁₆NO]⁺ |

| 256.1338 | 195.0759 | (CH₃)₂NCO | [(C₆H₅)₂CCO]⁺ |

| 256.1338 | 105.0335 | (C₆H₅)C(OH)CON(CH₃)₂ | [C₆H₅CO]⁺ |

This table represents a theoretical fragmentation pattern and awaits experimental verification.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the purity assessment and identity confirmation of volatile and semi-volatile compounds. For GC-MS analysis of N,N-Dimethyl benzilamide, the compound would first need to be sufficiently volatile and thermally stable. Derivatization, such as silylation of the hydroxyl group, might be necessary to improve its chromatographic behavior.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, a fingerprint of the molecule, is then compared against spectral libraries for identification.

The electron ionization mass spectrum of N,N-Dimethyl benzilamide would be expected to show a molecular ion peak (M⁺) at m/z 255.1259, corresponding to its molecular weight. The fragmentation pattern in EI-MS would likely be more extensive than in ESI-MS due to the higher energy of the ionization process. The purity of the compound would be assessed by the presence of a single major peak in the gas chromatogram, with the corresponding mass spectrum matching that of the target compound.

Computational and Theoretical Investigations of N,n Dimethyl Benzilamide

Electronic Structure Theory

Electronic structure theory is a cornerstone of computational chemistry, providing a framework to investigate the arrangement and energies of electrons within a molecule. For N,N-Dimethyl benzilamide, these theoretical calculations can elucidate its geometric preferences, orbital interactions, and inherent reactivity.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized ground state geometry of molecules. By approximating the electron density, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For N,N-Dimethyl benzilamide, a typical DFT study would involve the use of a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to accurately model its three-dimensional structure. These calculations are foundational for all subsequent computational analyses.

Table 1: Predicted Geometrical Parameters for a Benzamide (B126) Derivative using DFT

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.25 Å |

| C-N Bond Length | ~1.36 Å |

| N-CH₃ Bond Length | ~1.46 Å |

| O=C-N Bond Angle | ~122° |

Note: The values in this table are representative of typical benzamide structures as predicted by DFT and are intended for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

For aromatic amides, the HOMO is typically a π-orbital distributed over the benzoyl moiety, while the LUMO is often a π*-orbital. DFT calculations can provide precise energies for these orbitals and map their spatial distribution. In a study on phenylacetamides and benzohydrazides, frontier molecular orbital analysis was used to understand intramolecular charge transfer.

Table 2: Representative Frontier Orbital Energies for an Aromatic Amide

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: These values are illustrative and represent typical energy levels for similar aromatic amide compounds.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further quantify the chemical behavior of N,N-Dimethyl benzilamide. These descriptors provide a more detailed picture of its reactivity.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

These descriptors are valuable in predicting how N,N-Dimethyl benzilamide might interact with other chemical species.

Table 3: Calculated Global Reactivity Descriptors for a Representative Aromatic Amide

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.8 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.35 |

Note: The values are derived from the representative HOMO/LUMO energies in Table 2.

Reaction Pathway Modeling

Computational modeling is instrumental in mapping out the potential routes, or pathways, that a chemical reaction can follow. It allows for the detailed examination of transient structures and the energetics involved in transforming reactants into products.

The elucidation of a reaction mechanism involves identifying all elementary steps, including intermediates and transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point between reactants and products.

Using computational methods, researchers can model the reaction of N,N-Dimethyl benzilamide with other reagents. These calculations involve locating the geometry of the transition state structure for each step of a proposed mechanism. Frequency calculations are then performed to confirm the nature of these structures; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. This analysis can, for instance, determine which sites on the N,N-Dimethyl benzilamide molecule are most susceptible to nucleophilic or electrophilic attack.

Once the reactants, intermediates, transition states, and products of a reaction have been modeled, their relative energies can be calculated to construct a potential energy surface, or energy landscape. This landscape provides a visual representation of the energy changes that occur as the reaction progresses.

The activation energy (the energy barrier that must be overcome) for each step can be determined from the difference in energy between the reactants and the transition state. The reaction pathway with the lowest activation energy barrier is generally the most favorable, or preferred, pathway. For N,N-Dimethyl benzilamide, this analysis could be used to predict the major products of a reaction under specific conditions by comparing the energy barriers of competing pathways, such as hydrolysis or reduction.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion, rotating around single bonds and vibrating. Conformational analysis and molecular dynamics simulations are used to explore this dynamic behavior.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about its single bonds. For N,N-Dimethyl benzilamide, rotation around the C-N amide bond and other single bonds would lead to various conformers with different energies. Computational methods can be used to identify the most stable conformers (those with the lowest energy) and the energy barriers to rotation between them.

Molecular Dynamics (MD) simulations provide a way to observe the time evolution of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of the molecule over time. An MD simulation of N,N-Dimethyl benzilamide could reveal its preferred conformations in different environments (e.g., in a vacuum or in a solvent), the flexibility of different parts of the molecule, and how it interacts with surrounding solvent molecules. These simulations offer a dynamic picture of the molecule's behavior that complements the static information obtained from geometry optimizations and energy calculations.

Derivatization Strategies for N,n Dimethyl Benzilamide

Derivatization for Enhanced Chromatographic Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For Gas Chromatography (GC), the primary goals are to increase the volatility and thermal stability of the compound, reduce its polarity, and improve separation and detection.

N,N-Dimethyl benzilamide is a tertiary amide. A critical aspect of its structure concerning derivatization is the absence of "active hydrogens" (e.g., hydrogens on -OH, -NH, or -SH groups). phenomenex.comsigmaaldrich.com Standard derivatization techniques such as silylation, acylation, and many alkylation reactions specifically target these active hydrogens. phenomenex.comsigmaaldrich.comcolostate.edu Consequently, N,N-Dimethyl benzilamide is generally unreactive to these common methods under typical analytical conditions. However, understanding these strategies is essential for contextualizing its analysis and for cases involving related compounds or indirect analysis methods.

Alkylation Strategies for Improved Volatility and Thermal Stability in GC

Alkylation involves replacing an active hydrogen with an alkyl group, which can decrease a molecule's polarity and its capacity for hydrogen bonding, thereby increasing volatility. colostate.edu This method is frequently used for acidic compounds like phenols and carboxylic acids, converting them into more volatile esters and ethers. colostate.edu

For amides, alkylation typically targets the N-H proton of primary and secondary amides. escholarship.orgmdpi.com As a tertiary amide, N,N-Dimethyl benzilamide lacks this reactive site, making direct N-alkylation for the purpose of improving GC performance not a feasible or standard strategy. The compound is already sufficiently volatile and thermally stable for most GC analyses.

Alternative, more complex alkylation reactions, such as C-H alkylation on the aromatic ring or at the N-α-position, are subjects of synthetic organic chemistry research and are not employed as routine pre-analytical derivatization techniques. rsc.org

| Alkylation Strategy | Target Functional Group | Common Reagents | Applicability to N,N-Dimethyl benzilamide |

|---|---|---|---|

| Esterification | Carboxylic Acids (-COOH) | Alcohols (e.g., Methanol (B129727), Butanol) with catalyst, Diazomethane | Not applicable (indirectly applicable after hydrolysis) |

| Ether Formation | Alcohols (-OH), Phenols | Alkyl halides (e.g., Methyl iodide) | Not applicable |

| N-Alkylation | Primary/Secondary Amides/Amines (-NHR, -NH₂) | Alkyl halides, Dimethylformamide dialkyl acetals | Not applicable due to tertiary amide structure |

Acylation for Chromatographic Separation and Detection Enhancement

Acylation involves introducing an acyl group (R-C=O) into a molecule by replacing an active hydrogen. This technique reduces polarity and can introduce electrophoric groups (e.g., halogenated acyl groups) to enhance detection by Electron Capture Detectors (ECD). colostate.edugcms.cz The reaction targets nucleophilic groups like -OH, -NH₂, and -SH. gcms.cz

Like alkylation, N-acylation is not a viable derivatization strategy for N,N-Dimethyl benzilamide because, as a tertiary amide, it lacks the necessary N-H proton for the reaction to proceed under standard conditions. While synthetic methods exist for the N-acylation of some tertiary amines via C-N bond cleavage, these are not routine analytical derivatization procedures. organic-chemistry.orgorganic-chemistry.org For related primary or secondary benzamides, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) would be an effective strategy to increase volatility and improve chromatographic peak shape. gcms.cz

| Acylating Reagent | Abbreviation | Target Groups | Key Benefit for GC |

|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | -OH, -NH, -SH | Highly volatile derivatives, ECD sensitivity |

| Pentafluoropropionic Anhydride | PFPA | -OH, -NH, -SH | Excellent volatility, high ECD sensitivity |

| Heptafluorobutyric Anhydride | HFBA | -OH, -NH, -SH | Highest ECD sensitivity among common acylating agents |

| N-Methyl-bis(trifluoroacetamide) | MBTFA | Primary/Secondary Amines | Does not yield acidic byproducts |

Derivatization for Spectroscopic Tagging

For High-Performance Liquid Chromatography (HPLC), derivatization is often employed not to increase volatility, but to attach a molecular tag that enhances spectroscopic detection. This is particularly useful for compounds that lack a strong chromophore (for UV-Vis detection) or are not naturally fluorescent (for fluorescence detection).

Introduction of Chromophores for UV-Vis Detection in HPLC

A chromophore is a part of a molecule responsible for its color, absorbing light in the visible or ultraviolet range. N,N-Dimethyl benzilamide inherently contains a benzoyl group, which acts as a chromophore, allowing for its detection by UV-Vis spectroscopy. However, to enhance sensitivity, a derivatization agent that introduces a more potent chromophore can be used.

Since N,N-Dimethyl benzilamide lacks easily derivatizable functional groups, an indirect approach would be necessary. One such strategy involves the chemical hydrolysis of the amide bond to yield benzoic acid and dimethylamine (B145610). researchgate.net The resulting dimethylamine (a secondary amine) could then be derivatized. For instance, reagents like benzoyl chloride can be used to tag amines, enhancing their UV detectability. sdiarticle4.com

| Reagent | Target Analyte | Derivative | Typical Detection Wavelength |

|---|---|---|---|

| Benzoyl Chloride | Primary/Secondary Amines | Benzamide (B126) derivative | ~230-254 nm |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary/Secondary Amines | Dinitrophenyl (DNP) derivative | ~360 nm |

| Phenyl isocyanate (PIC) | Primary/Secondary Amines | N,N'-disubstituted urea | ~240-260 nm sdiarticle4.com |

Incorporation of Fluorophores for Fluorescence Detection (HPLC-FLD)

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis detection. thermofisher.com This method requires tagging the analyte with a fluorophore—a molecule that can re-emit light upon excitation.

As with chromophoric tagging, direct derivatization of N,N-Dimethyl benzilamide is challenging. An indirect method involving hydrolysis to dimethylamine is a viable pathway. The resulting secondary amine can be readily tagged with a variety of fluorescent reagents. nih.gov

Common Fluorescent Tagging Reagents:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent dansyl amides. nih.gov

9-fluorenylmethyl chloroformate (Fmoc-Cl): Reacts with primary and secondary amines to form stable, fluorescent derivatives. sdiarticle4.comnih.gov

4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl): A reagent that reacts with secondary amines to yield fluorescent products, suitable for sensitive detection. mdpi.com

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A highly reactive reagent used for the rapid labeling of primary and secondary amines, yielding stable and highly fluorescent derivatives. nih.gov

This indirect strategy—hydrolysis followed by fluorescent tagging of the resulting dimethylamine—provides a powerful method for the trace-level quantification of N,N-Dimethyl benzilamide using HPLC-FLD.

| Reagent | Abbreviation | Excitation λ (nm) | Emission λ (nm) |

|---|---|---|---|

| Dansyl Chloride | DNS-Cl | ~330-360 | ~510-540 |

| 9-fluorenylmethyl chloroformate | Fmoc-Cl | ~265 | ~315 |

| 4-chloro-7-nitrobenz-2-oxa-1,3-diazole | NBD-Cl | ~460-480 | ~530-550 mdpi.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | ~250 | ~395 |

Isotope-Labeled Derivatization for Quantitative Analysis and Mechanistic Studies

Isotope-labeled derivatization is a powerful technique employed in analytical chemistry to facilitate the quantitative analysis and elucidation of reaction mechanisms of specific compounds. In the context of N,N-Dimethyl benzilamide, this strategy involves the introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecule. This labeling does not significantly alter the chemical properties of the compound but introduces a distinct mass difference that can be detected by mass spectrometry (MS).

One of the most common methods applicable to N,N-Dimethyl benzilamide for quantitative analysis is stable isotope dimethyl labeling (SIDL). nih.govnih.govisotope.com This technique is particularly useful for quantifying amine-containing metabolites in complex biological samples. isotope.com Although N,N-Dimethyl benzilamide is a tertiary amide, related analytical strategies often involve the derivatization of precursor molecules or potential metabolites that may contain primary or secondary amine functionalities. The general principle involves using isotopically labeled and unlabeled versions of a derivatizing reagent to create "light" and "heavy" tagged analytes. When the samples are mixed and analyzed by MS, the ratio of the peak intensities of the light and heavy forms provides a precise relative quantification.

For instance, a common SIDL approach utilizes formaldehyde (B43269) (CH₂O) and a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to dimethylate primary and secondary amines. nih.govisotope.com By using isotopically labeled formaldehyde (e.g., ¹³CD₂O or CD₂O), a known mass shift is introduced into the target molecule. This allows for the differentiation and quantification of the analyte from an internal standard, which is the same molecule labeled with a different isotope pattern.

| Isotope Labeling Reagent | Isotope(s) | Mass Shift (per label) | Application |

| ¹³C-Formaldehyde/D₂-Formaldehyde | ¹³C, ²H | Variable | Quantitative proteomics and metabolomics |

| ¹⁵N-labeled precursors | ¹⁵N | Variable | Mechanistic studies, metabolic tracing |

| Deuterated reagents | ²H | Variable | Mechanistic studies, kinetic isotope effect |

In mechanistic studies, isotope labeling is instrumental in tracing the fate of atoms and functional groups during a chemical reaction. By strategically placing an isotope at a specific position in the N,N-Dimethyl benzilamide molecule or a reactant, researchers can follow its transformation and identify the bond-making and bond-breaking steps of a reaction. This information is crucial for understanding reaction pathways and optimizing synthetic procedures.

Derivatization for Modified Reactivity and Functionality

Derivatization of N,N-Dimethyl benzilamide can be strategically employed to alter its chemical reactivity and introduce novel functionalities, thereby expanding its applications in various scientific and industrial fields. These modifications can be broadly categorized into those that enhance analytical detection and those that impart new biological or chemical properties.

For analytical purposes, derivatization can be used to improve the chromatographic behavior and mass spectrometric detection of N,N-Dimethyl benzilamide or related compounds. For example, the introduction of a fluorophore through derivatization can significantly enhance its detectability in high-performance liquid chromatography (HPLC) with fluorescence detection. Similarly, adding a readily ionizable group can improve its response in mass spectrometry.

A significant area of research involves the derivatization of the benzamide core to modify its biological activity. Studies have shown that the synthesis of N-substituted benzamide derivatives can lead to compounds with potent antitumor activities. nih.gov By modifying the substituents on the phenyl ring or the N,N-dimethyl group, researchers can fine-tune the molecule's interaction with biological targets, such as enzymes or receptors.

| Derivatization Approach | Modification | Purpose | Potential Outcome |

| Introduction of a fluorophore | Covalent attachment of a fluorescent tag | Enhanced analytical detection | Increased sensitivity in fluorescence-based assays |

| N-dealkylation and re-functionalization | Removal of one or both methyl groups and addition of a new functional group | Altered biological activity | Development of new therapeutic agents with improved efficacy |

| Aromatic ring substitution | Addition of substituents (e.g., nitro, halogen, amino groups) to the phenyl ring | Modified electronic properties and steric hindrance | Changes in reactivity and biological target specificity |

| Introduction of a sulfonamide group | Addition of a -SO₂NH₂ moiety | Imparting specific biological activities | Potential for antibacterial or carbonic anhydrase inhibitory properties eurekaselect.com |

The synthesis of various N,N-dimethyl benzamide derivatives has been achieved through several chemical reactions. For example, a one-pot reaction catalyzed by copper has been used to synthesize a variety of N,N-dimethyl benzamides. researchgate.net Furthermore, the benzoylation of aromatic amines is a common method for creating benzamide derivatives with diverse biological activities. cyberleninka.ru These synthetic strategies provide a versatile platform for creating a library of N,N-Dimethyl benzilamide derivatives with modified reactivity and functionality for a wide range of applications.

Crystal Engineering and Solid State Chemistry of N,n Dimethyl Benzilamide

Polymorphism and Cocrystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, has profound implications for the physical and chemical properties of a material, including its solubility, stability, and bioavailability. Similarly, cocrystallization, the formation of a crystalline structure containing two or more neutral molecules, is a powerful technique to modify these properties.

Exploration of Different Crystalline Forms and Their Interconversion

Currently, there are no publicly available studies that report the existence of polymorphs of N,N-Dimethyl benzilamide. The exploration of different crystallization conditions, such as varying solvents, temperatures, and crystallization rates, would be the first step in identifying potential polymorphic forms. Techniques like differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and single-crystal X-ray diffraction would be crucial in characterizing any new crystalline forms and understanding their thermodynamic relationships and interconversion pathways.

Design and Synthesis of Cocrystals with Coformers

The design and synthesis of cocrystals of N,N-Dimethyl benzilamide with various coformers is another avenue ripe for investigation. The amide moiety and aromatic rings could participate in a range of non-covalent interactions, making it a suitable candidate for cocrystallization with coformers containing complementary functional groups, such as carboxylic acids, phenols, or other hydrogen bond donors. The Cambridge Structural Database (CSD) could be a valuable tool in identifying potential coformers based on known interaction patterns of similar functional groups.

Supramolecular Interactions in the Solid State

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of supramolecular interactions. A detailed analysis of these interactions is fundamental to understanding and predicting the solid-state behavior of a compound.

Analysis of Hydrogen Bonding Networks and Other Non-Covalent Interactions

Without experimental crystal structure data for N,N-Dimethyl benzilamide, any discussion of its hydrogen bonding networks remains speculative. While the molecule lacks a traditional hydrogen bond donor, weak C-H···O and C-H···π interactions are likely to play a significant role in its crystal packing. The tertiary amine, while not a strong hydrogen bond acceptor, could also participate in weak intermolecular interactions.

Investigation of Supramolecular Synthons Involving the Amide Moiety

The amide functional group is a well-established and robust supramolecular synthon in crystal engineering. In the absence of a primary or secondary amide proton, the carbonyl oxygen of N,N-Dimethyl benzilamide would be the primary site for hydrogen bonding interactions with coformers. The investigation into the formation of predictable supramolecular synthons, such as the common amide-acid heterosynthon, would be a key aspect of its cocrystal design.

Impact of Solid-State Structure on Chemical Reactivity

The solid-state structure of a compound can significantly influence its chemical reactivity. Different polymorphs can exhibit varying reaction rates and pathways due to differences in molecular packing and the accessibility of reactive sites. To date, no studies have been published that correlate the solid-state structure of N,N-Dimethyl benzilamide with its chemical reactivity. Such research would be valuable in understanding its stability and degradation pathways in the solid state.

Lack of Specific Research Data on N,N-Dimethyl benzilamide Prevents Fulfillment of a Detailed Article on its Crystal Engineering

A comprehensive search for scholarly articles and research data has revealed a significant gap in the scientific literature regarding the crystal engineering and solid-state chemistry of N,N-Dimethyl benzilamide. Despite targeted searches for its crystal structure, intermolecular interactions, and application of crystal engineering principles for accelerated materials design, no specific research findings for this particular compound could be identified.

The initial objective was to generate a detailed article structured around the crystal engineering and solid-state chemistry of N,N-Dimethyl benzilamide, with a specific focus on "Accelerated Materials Design through Crystal Engineering Principles." However, the absence of published studies on this compound, including its crystallographic data, polymorphism, or co-crystal formation, makes it impossible to provide a scientifically accurate and informative article as per the requested outline.

General principles of crystal engineering are well-established and widely applied in materials science and pharmaceutical development. This strategic field focuses on understanding and controlling the assembly of molecules in a crystalline solid to design new materials with desired properties. Key aspects include the analysis of intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the formation of specific crystal structures. By manipulating these interactions, scientists can design novel crystalline forms, including polymorphs, co-crystals, and salts, to enhance properties like solubility, stability, and mechanical strength.

The concept of accelerated materials design leverages these principles, often in conjunction with computational modeling and high-throughput screening, to rapidly discover and develop new materials. For instance, in the pharmaceutical industry, crystal engineering is instrumental in designing co-crystals of active pharmaceutical ingredients (APIs) to improve their bioavailability and manufacturability.

While these principles are broadly applicable, their specific application to N,N-Dimethyl benzilamide has not been documented in the accessible scientific literature. Research on analogous compounds, such as other benzamides, has shown the potential for polymorphism and the formation of diverse hydrogen bonding networks, which are key elements in crystal engineering. However, direct extrapolation of these findings to N,N-Dimethyl benzilamide without experimental data would be speculative and scientifically unsound.

Therefore, due to the lack of specific research data, the requested article focusing solely on the chemical compound “N,N-Dimethyl benzilamide” and its role in accelerated materials design through crystal engineering cannot be generated at this time. Further experimental research is required to elucidate the solid-state properties of this compound before such a detailed analysis can be conducted.

Potential Roles of N,n Dimethyl Benzilamide in Advanced Chemical Synthesis

As a Building Block in Complex Molecule Construction

The utility of a molecule as a building block is determined by its inherent structural and functional features that can be predictably modified or incorporated into a larger, more complex architecture. N,N-Dimethyl benzilamide possesses several characteristics that make it a valuable scaffold in synthetic organic chemistry.

The core of the molecule is the α-hydroxy amide functional group. This motif is a significant component in numerous biologically active compounds and natural products. researchgate.net Molecules like N,N-Dimethyl benzilamide can serve as precursors to other important structures, such as α-amino amides, through synthetic transformations like direct amination of the hydroxyl group. nih.gov The development of efficient methods for such transformations enhances the value of α-hydroxy amides as versatile synthetic intermediates. researchgate.netnih.gov

Furthermore, the presence of a quaternary carbon atom substituted with two phenyl groups (a gem-diphenyl motif) imparts significant steric bulk and conformational rigidity. This rigid structure can be advantageous in the design of pharmaceutical agents, where a well-defined three-dimensional shape is often crucial for biological activity. The robust nature of the tertiary N,N-dimethylamide group ensures its stability under a variety of reaction conditions, making it a reliable anchor point or directing group during a multi-step synthesis.

| Structural Feature | Synthetic Implication |

| α-Hydroxy Amide | Precursor for other functional groups (e.g., α-amino amides); potential for hydrogen bonding interactions. nih.gov |

| Gem-Diphenyl Group | Provides a rigid, sterically defined scaffold; influences molecular conformation and packing in the solid state. |

| Quaternary Carbon | Creates a sterically hindered core, useful for designing molecules with specific spatial arrangements. |

| Tertiary Amide | Chemically robust functional group; acts as a poor hydrogen bond donor, influencing solubility and intermolecular interactions. masterorganicchemistry.com |

Participation in Directed Organic Reactions (e.g., Directed Ortho-Metalation Analogs)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. unblog.fr The reaction relies on a directing metalation group (DMG), typically a Lewis basic moiety, which coordinates to an organolithium base and directs deprotonation at the adjacent ortho-position. uwindsor.cabaranlab.orgorganic-chemistry.org Strong DMGs include tertiary amides like the N,N-diethylbenzamide group. organic-chemistry.org

In the case of N,N-Dimethyl benzilamide, the N,N-dimethylamide group is not directly attached to an aromatic ring. Therefore, it cannot participate in a classical DoM reaction. However, its structure allows for the conceptualization of a "DoM analog" reaction. In such a scenario, the Lewis basic carbonyl oxygen of the amide could coordinate an organolithium reagent. This complexation could, in theory, position the base in proximity to the ortho-protons of one of the two geminal phenyl rings, facilitating a through-space deprotonation.

Several challenges would need to be addressed for such a transformation to be successful:

Acidic Hydroxyl Proton: The hydroxyl group is far more acidic than the aromatic protons and would be deprotonated first by a strong base. To facilitate aromatic metalation, the hydroxyl group would need to be protected with a suitable protecting group prior to the reaction.

Steric Hindrance: The bulky arrangement of the two phenyl rings and the N,N-dimethylamide group could sterically hinder the approach of the organolithium base to the ortho-protons.

Regioselectivity: Directing the metalation to a specific one of the two equivalent phenyl rings would not be an issue, but achieving selectivity between the two ortho-positions and the meta- and para-positions would rely entirely on the complex-induced proximity effect.

| Reaction Type | Directing Group | Mechanism | Application to N,N-Dimethyl Benzilamide |